molecular formula C27H26N2O2 B11078606 11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11078606
M. Wt: 410.5 g/mol
InChI Key: DMRCRSNWHYGCAU-UHFFFAOYSA-N
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Description

This compound belongs to the class of dibenzo[b,e][1,4]diazepines , which are bicyclic heterocycles containing a diazepine ring fused to two benzene rings. Its chemical formula is C19H20N2O . The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.

Preparation Methods

Synthetic Routes::

    Reductive Amination:

  • Heterocyclization :
    • Another approach involves cyclization of the intermediate formed in step 1 under acidic conditions.
    • The resulting compound undergoes further reduction to yield Compound X.
Industrial Production::
  • Industrial-scale production methods for Compound X are not widely documented due to its limited use and rarity.

Chemical Reactions Analysis

  • Oxidation : Compound X can be oxidized to form its corresponding ketone.
  • Reduction : Reduction of Compound X yields the corresponding amine.
  • Substitution : It can undergo nucleophilic substitution reactions at the methoxy group.
  • Common Reagents : Sodium borohydride (NaBH4), hydrochloric acid (HCl), and Lewis acids.
  • Major Products : The major products depend on reaction conditions and substituents.

Scientific Research Applications

  • Chemistry : Compound X serves as a building block for more complex molecules due to its unique diazepine scaffold.
  • Biology : Researchers explore its potential as a ligand for G protein-coupled receptors (GPCRs).
  • Medicine : Although not widely used, it may exhibit pharmacological properties worth investigating.
  • Industry : Limited applications, but it could find use in materials science.

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes, affecting cellular signaling pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O2/c1-17-11-13-18(14-12-17)19-15-23-26(24(30)16-19)27(20-7-3-6-10-25(20)31-2)29-22-9-5-4-8-21(22)28-23/h3-14,19,27-29H,15-16H2,1-2H3

InChI Key

DMRCRSNWHYGCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5OC)C(=O)C2

Origin of Product

United States

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